Linsidomine

Übersicht

Beschreibung

Linsidomine, auch bekannt als 3-Morpholino-Sydnonimin, ist ein Vasodilatator und ein Metabolit des Antiangina-Medikaments Molsidomine. Es wirkt durch nicht-enzymatische Freisetzung von Stickstoffmonoxid aus Endothelzellen. Diese Verbindung ist bekannt für ihre Fähigkeit, die Zellmembran durch Beeinflussung der Natrium-Kalium-Pumpe zu hyperpolarisieren, wodurch sie weniger empfindlich gegenüber adrenerger Stimulation wird .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch einen mechanochemischen Ansatz synthetisiert werden, der die Verwendung von Kugelmahltechniken beinhaltet. Dieses Verfahren ist effizient und zeitsparend, da es Reinigungsschritte vermeidet und den Einsatz organischer Lösungsmittel reduziert. Die Synthese von this compound beinhaltet die Herstellung von Iminosydnonen, die Aza-Derivate von Sydnonen sind .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise die Synthese seines Vorläufers Molsidomine, gefolgt von dessen Hydrolyse zur Herstellung von this compound. Dieser Prozess wird unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Stabilität des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Linsidomine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Stickstoffmonoxid-Donor in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Untersuchung seiner Rolle in der Zellsignalgebung und oxidativem Stress.

Medizin: Anwendung in der Behandlung von Angina pectoris und Untersuchung seiner potenziellen neuroprotektiven Wirkungen.

Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika und als Forschungswerkzeug in der Wirkstoffforschung

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die nicht-enzymatische Freisetzung von Stickstoffmonoxid aus Endothelzellen. Diese Freisetzung von Stickstoffmonoxid führt zur Aktivierung der Guanylatcyclase, die den Gehalt an cyclischem Guanosinmonophosphat (cGMP) erhöht. Erhöhte cGMP-Spiegel führen zur Entspannung der glatten Muskelzellen, was zu einer Vasodilatation führt. Zusätzlich hyperpolarisiert this compound die Zellmembran, indem es die Natrium-Kalium-Pumpe beeinflusst, wodurch die Empfindlichkeit der Zelle gegenüber adrenerger Stimulation reduziert wird .

Ähnliche Verbindungen:

Molsidomine: Ein Prodrug, das in der Leber zu this compound hydrolysiert wird.

Nitroglycerin: Ein weiterer Stickstoffmonoxid-Donor, der zur Behandlung von Angina pectoris eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, Stickstoffmonoxid nicht-enzymatisch freizusetzen, was eine kontrolliertere und nachhaltigere Freisetzung des Gases ermöglicht. Diese Eigenschaft macht es besonders nützlich in der Forschung und in therapeutischen Anwendungen, bei denen eine präzise Kontrolle des Stickstoffmonoxidspiegels erforderlich ist .

Wirkmechanismus

Target of Action

Linsidomine primarily targets endothelial cells . It acts by releasing Nitric Oxide (NO) from these cells non-enzymatically . NO is a key signaling molecule that plays a crucial role in various physiological processes such as cellular metabolism, vasodilation, and transmission of nerve impulses .

Mode of Action

This compound interacts with its targets, the endothelial cells, by releasing NO non-enzymatically . Additionally, it influences the sodium-potassium pump, leading to the hyperpolarization of the cell membrane . This action renders the cell less responsive to adrenergic stimulation .

Biochemical Pathways

NO is a potent vasodilator and plays a significant role in the regulation of vascular tone and blood flow .

Pharmacokinetics

It is known that this compound is a metabolite of the antianginal drug molsidomine . The oral absorption of Molsidomine, the parent drug, is found to be 95.5% ±4.5 .

Result of Action

The release of NO from endothelial cells by this compound leads to vasodilation . This action can relieve symptoms of conditions like angina by increasing blood flow to the coronary arteries . Furthermore, this compound’s influence on the sodium-potassium pump leads to the hyperpolarization of the cell membrane, making it less responsive to adrenergic stimulation .

Action Environment

It is known that various factors such as lifestyle, diet, and illnesses can influence the composition of endothelial cells and their responsiveness to drugs

Biochemische Analyse

Biochemical Properties

Linsidomine acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also influences the sodium-potassium pump, hyperpolarizing the cell membrane and thereby rendering it less responsive to adrenergic stimulation .

Cellular Effects

This compound has various effects on cells. It is known to promote oxidative stress on neurons . It is also a peroxynitrite-generating compound involved in the pathogenesis of neurodegenerative diseases .

Molecular Mechanism

This compound releases nitric oxide (NO) from endothelial cells when it decays, acting as the active vasodilating metabolite responsible for molsidomine’s pharmacological effects .

Metabolic Pathways

This compound is a metabolite of the antianginal drug molsidomine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Linsidomine can be synthesized through a mechanochemical approach, which involves the use of ball-milling techniques. This method is efficient and time-saving as it avoids purification steps and reduces the use of organic solvents. The synthesis of this compound involves the preparation of iminosydnones, which are aza-derivatives of sydnones .

Industrial Production Methods: The industrial production of this compound typically involves the synthesis of its precursor, molsidomine, followed by its hydrolysis to produce this compound. This process is carried out under controlled conditions to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Linsidomine unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden:

Oxidation: Peroxynitrit.

Reduktion: Stickstoffmonoxid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Molsidomine: A prodrug that is hydrolyzed to linsidomine in the liver.

Nitroglycerin: Another nitric oxide donor used in the treatment of angina pectoris.

Uniqueness of this compound: this compound is unique in its ability to release nitric oxide nonenzymatically, which allows for a more controlled and sustained release of the gas. This property makes it particularly useful in research and therapeutic applications where precise control over nitric oxide levels is required .

Eigenschaften

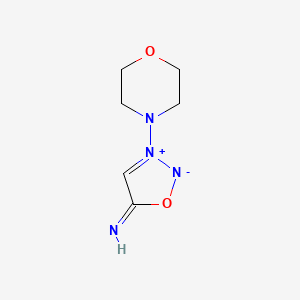

IUPAC Name |

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDHHVKWGRFRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+]2=CC(=N)O[N-]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16142-27-1 (mono-hydrochloride) | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501026026 | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33876-97-0 | |

| Record name | Linsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33876-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSIDOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.